molecular formula C10H11NO3S B14908743 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide

Cat. No.: B14908743
M. Wt: 225.27 g/mol
InChI Key: GVOZTKHIQSRFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide can be achieved through several methods. One approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate. This intermediate undergoes selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction is typically carried out under constant current electrolysis using graphite felt electrodes, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above can be adapted for larger-scale production, given its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, such as:

Uniqueness

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group and sulfone moiety allow for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-amino-2,2-dimethyl-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C10H11NO3S/c1-10(2)9(12)7-5-6(11)3-4-8(7)15(10,13)14/h3-5H,11H2,1-2H3

InChI Key

GVOZTKHIQSRFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(S1(=O)=O)C=CC(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.